Gadolinium trioctanoate

Description

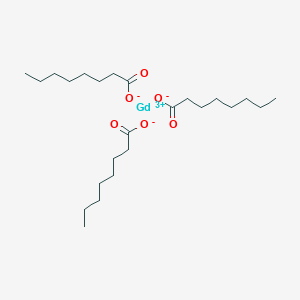

Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Gd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSDTQXVSVDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45GdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623531 | |

| Record name | Gadolinium trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29911-73-7 | |

| Record name | Gadolinium trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Gadolinium Trioctanoate

Precursor Selection and Chemical Reactivity for Gadolinium Trioctanoate Synthesis

Gadolinium Precursors: Commonly used gadolinium precursors include its oxide, salts (such as chlorides and nitrates), and acetate (B1210297) complexes.

Gadolinium(III) oxide (Gd₂O₃): A stable and common starting material. Its reaction with a carboxylic acid, such as octanoic acid, typically requires elevated temperatures to facilitate the dissolution and reaction of the oxide. A known method for synthesizing gadolinium acetate involves refluxing gadolinium oxide in glacial acetic acid at temperatures between 60-120°C until the solution becomes transparent. google.com This serves as a model for the reaction with octanoic acid.

Gadolinium(III) chloride (GdCl₃) and Gadolinium(III) nitrate (B79036) (Gd(NO₃)₃): These salts are more soluble than the oxide and can react under milder conditions. For instance, gadolinium-based metal-organic frameworks (MOFs) have been synthesized using Gd(NO₃)₃·6H₂O as the metal source. nih.gov When using salt precursors, the reaction often involves the displacement of the anion (chloride or nitrate) by the carboxylate group of octanoic acid.

Gadolinium(III) acetate (Gd(CH₃COO)₃): Using gadolinium acetate can be advantageous as it involves a ligand exchange reaction, which can sometimes proceed under more controlled conditions compared to starting from inorganic salts or oxides.

Octanoate (B1194180) Precursors: The carboxylate source is typically octanoic acid or its corresponding salt.

Octanoic Acid (C₈H₁₆O₂): The most direct precursor for the octanoate ligand. The reaction involves the protonolysis of the gadolinium precursor, where the acidic proton of the carboxylic acid reacts with the precursor.

Glycerol Trioctanoate (Trioctanoin): This triglyceride can also serve as a source for the octanoate group, particularly in formulations where it acts as a solvent or matrix. dtu.dk

The fundamental chemical reaction is a salt metathesis or acid-base reaction where the trivalent gadolinium ion (Gd³⁺) coordinates with three octanoate anions (CH₃(CH₂)₆COO⁻) to form the neutral complex. The reactivity is governed by factors such as the pKa of the carboxylic acid, the lability of the leaving groups on the gadolinium precursor, and the reaction solvent.

Optimized Reaction Parameters for Trioctanoate Formation

Achieving a high yield and desired morphology of this compound requires careful optimization of several reaction parameters. These parameters are often interdependent and must be fine-tuned for a specific precursor combination.

Key Reaction Parameters:

Temperature: The reaction temperature significantly affects the rate of reaction. Syntheses starting from gadolinium oxide require higher temperatures (e.g., 60-120°C) to overcome the activation energy barrier. google.com Hydrothermal methods for related gadolinium carboxylates can employ even higher temperatures, such as 145°C or 150°C. nih.govmdpi.com

Solvent: The choice of solvent is crucial for dissolving the precursors and facilitating the reaction. For gadolinium acetate synthesis, glacial acetic acid itself can act as both reactant and solvent. google.com In other cases, solvents like N,N-dimethylformamide (DMF) and water mixtures are used, particularly in hydrothermal synthesis. nih.gov

Reaction Time: The duration of the reaction must be sufficient for its completion. This can range from a few hours to several days depending on the reactivity of the precursors and the temperature. Hydrothermal syntheses for gadolinium-based nanostructures have been reported to last from 3 hours to 2 days. nih.govmdpi.com

pH: The pH of the reaction medium can influence the protonation state of the carboxylic acid and the stability of the formed complex.

Stirring/Agitation: Proper mixing is essential to ensure a homogeneous reaction mixture and to improve the interaction between reactants, especially when dealing with heterogeneous systems like gadolinium oxide in a liquid.

The table below summarizes typical parameters that would be considered for optimization, based on analogous gadolinium carboxylate syntheses.

| Parameter | Precursor System | Typical Range/Value | Rationale | Source |

| Temperature | Gd₂O₃ + Octanoic Acid | 60 - 120 °C | To overcome the high activation energy of the stable oxide. | google.com |

| Gd(NO₃)₃ + Carboxylic Acid | 145 - 180 °C | Common range for hydrothermal and microwave syntheses. | nih.govmdpi.com | |

| Solvent | Gd₂O₃ + Acetic Acid | Glacial Acetic Acid | Acts as both reactant and solvent. | google.com |

| Gd(NO₃)₃ + Terephthalic Acid | DMF/Water | Solubilizes precursors for MOF synthesis. | nih.gov | |

| Reaction Time | Hydrothermal Synthesis | 3 - 48 hours | Dependent on temperature and desired crystallinity. | nih.govmdpi.com |

| Microwave Synthesis | ~15 minutes | Rapid heating leads to shorter reaction times. | mdpi.com | |

| Precursor Ratio | Metal Salt : Ligand | 1:1.5 to 1:3 | Stoichiometry dictates the final product; excess ligand can drive the reaction. | nih.gov |

Advanced Synthetic Routes to Gadolinium Carboxylate Nanostructures (e.g., Sol-Gel, Hydrothermal)

To produce this compound with controlled size, morphology, and crystallinity, advanced synthetic routes like the sol-gel and hydrothermal methods can be employed. These techniques are widely used for creating nanostructured metal oxides and carboxylates.

Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. The high temperature and pressure facilitate the dissolution of precursors and the crystallization of the final product. A one-pot hydrothermal route has been successfully used to prepare gadolinium-based metal-organic framework (MOF) nanoparticles from gadolinium nitrate and terephthalic acid in a DMF/water mixture at 145°C for two days. nih.govresearchgate.netnih.gov This approach could be adapted for this compound to produce crystalline nanoparticles.

Principle: Reactions in a closed system (autoclave) under high temperature and pressure.

Advantages: Produces highly crystalline and well-defined nanostructures.

Application to this compound: Reacting a gadolinium salt with octanoic acid in a suitable solvent within an autoclave could yield crystalline this compound nanoparticles.

Sol-Gel Method: The sol-gel process is a wet-chemical technique used to fabricate solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method has been used to synthesize gadolinium vanadate (B1173111) and nickel oxide/gadolinium-doped ceria nanostructures, often using carboxylic acids as chelating agents to control the hydrolysis and condensation rates. researchgate.netnanochemres.orgnanochemres.org

Principle: Involves hydrolysis and polycondensation of molecular precursors in a liquid to form a colloidal sol, which then undergoes gelation. mdpi.com

Advantages: Offers excellent control over the product's microstructure, porosity, and surface area at low temperatures. nanochemres.org

Application to this compound: A gadolinium alkoxide or salt could be hydrolyzed in the presence of octanoic acid, which would act as both a ligand and a chelating agent to control the particle growth, followed by gelation and drying to obtain nanostructured this compound.

| Method | Principle | Typical Precursors | Conditions | Outcome |

| Hydrothermal Synthesis | Reaction in a sealed, heated aqueous or solvent-based system. | Gadolinium salts (e.g., Gd(NO₃)₃), Carboxylic acids. | High temperature (140-180°C), High pressure, 2-48 hours. | Crystalline nanoparticles or MOFs. nih.govmdpi.comtbzmed.ac.ir |

| Sol-Gel Synthesis | Hydrolysis and condensation of molecular precursors to form a gel. | Gadolinium salts or alkoxides, Carboxylic acids as chelating agents. | Lower temperature (e.g., 80°C), followed by drying/calcination. | Porous nanostructures with high surface area. researchgate.netnanochemres.org |

Investigation of Post-Synthetic Modifications and Derivatization

Types of Post-Synthetic Modifications:

Covalent Modification of the Ligand: This is the most common type of PSM in MOF chemistry. If the octanoate ligand were functionalized (e.g., with an amine or azide (B81097) group), it could undergo further reactions after the main structure is formed. rsc.org

Dative PSM (Metal Coordination): This involves coordinating a new metal center to a part of the existing ligand. This is less applicable to the simple alkyl chain of octanoate but could be relevant if co-ligands are used in the synthesis. rsc.org

Ligand Exchange: Surface ligands on nanostructures can be exchanged. For example, some octanoate ligands on the surface of a this compound nanoparticle could potentially be substituted with other functional carboxylates, allowing for the tuning of surface properties.

Derivatization for Biomedical Applications: Gadolinium complexes are often derivatized to be attached to larger molecules. For instance, trivalent Gd-DOTA reagents have been synthesized with chemical handles that allow them to be attached to proteins. rsc.org A similar strategy could be envisioned where a functionalized version of this compound is prepared to enable its conjugation to other molecules.

These modification strategies provide a pathway to tailor the properties of this compound materials for specific applications, enhancing their functionality beyond that of the initial structure.

Theoretical and Computational Chemistry of Gadolinium Trioctanoate Systems

Quantum Chemical Investigations of Electronic Structure and Bonding in Gadolinium Carboxylates (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are powerful tools for understanding the electronic structure and the nature of the bonding between the gadolinium ion (Gd³⁺) and the octanoate (B1194180) ligands. Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations. nih.govacs.org

DFT studies, often employing functionals like B3LYP, have been successfully used to investigate the structural properties of gadolinium carboxylates. nih.govnih.gov These calculations help in determining optimized geometries, bond lengths, and bond angles, providing a detailed picture of the coordination environment around the central gadolinium ion. For gadolinium trioctanoate, this involves the interaction of the Gd³⁺ ion with the carboxylate groups of the three octanoate ligands. The choice of basis sets is critical in these calculations, with combinations like 6-311G(d) for the ligand atoms and effective core potentials (ECPs) like MWB54 for the gadolinium atom providing a balance of accuracy and computational efficiency. nih.gov The use of ECPs is particularly important for heavy elements like gadolinium as it accounts for relativistic effects and simplifies the calculation by treating the core electrons implicitly. acs.orgresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a high level of theory for studying these systems. acs.org While computationally more demanding than DFT, they can provide benchmark data for geometries and interaction energies. For instance, ab initio calculations have been used to investigate the conformational properties of various gadolinium(III) complexes with polyamino carboxylate ligands, providing insights that are transferable to simpler carboxylate systems like this compound. acs.org These studies have shown that ab initio methods can yield accurate geometries and conformational energies, especially when compared with experimental data. acs.org

A key aspect explored through these quantum chemical methods is the nature of the Gd-O bond. The interaction between the "hard" Gd³⁺ cation and the "hard" oxygen donor atoms of the carboxylate groups is predominantly electrostatic. nih.gov DFT and ab initio calculations allow for the quantification of this interaction through population analysis and the examination of molecular orbitals. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another important parameter derived from these calculations, which correlates with the chemical reactivity and stability of the complex. nih.gov

Table 1: Representative Quantum Chemical Methods and Basis Sets for Gadolinium Carboxylate Studies

| Computational Method | Common Functionals/Levels of Theory | Basis Set for Ligand | Basis Set/ECP for Gadolinium | Key Investigated Properties |

| Density Functional Theory (DFT) | B3LYP, PBE0, M06 | 6-311G(d), 6-31G | MWB54, Stuttgart/Dresden ECPs | Optimized geometry, HOMO-LUMO gap, Interaction energies |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | 3-21G, 6-31G | LanL2DZ, Stuttgart/Dresden ECPs | Geometries, Conformational energies, Potential energy surfaces |

Molecular Mechanics and Molecular Dynamics Simulations of this compound Conformations and Interactions

While quantum chemical methods provide detailed electronic information, they are often limited to single molecules or small clusters due to their computational cost. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for studying the conformational landscape and dynamic behavior of larger systems, such as this compound in solution or in aggregated states. nih.govnih.gov

MM methods rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. researchgate.net The development of accurate force fields for lanthanide complexes, including gadolinium, is a significant area of research. acs.orgresearchgate.net These force fields typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For this compound, the force field would need to accurately model the interactions within the octanoate chains and, crucially, the coordination of the carboxylate groups to the gadolinium ion.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the electronically important part of the system (the Gd³⁺ coordination sphere) with a quantum mechanical method, while the rest of the system (the alkyl chains and solvent) is treated with a more efficient molecular mechanics force field. nih.gov This approach can provide a more accurate description of the bonding and reactivity at the metal center while still being able to simulate a larger system for a longer time scale.

Analysis of Gadolinium-Ligand Interaction Energies and Stability Profiles

The stability of the this compound complex is a critical factor determining its behavior and utility. Computational methods provide a means to quantify the strength of the interaction between the gadolinium ion and the octanoate ligands.

The gadolinium-ligand interaction energy can be calculated using quantum chemical methods. nih.gov This is typically done by computing the energy of the complex and subtracting the energies of the individual gadolinium ion and the ligands in their corresponding geometries. These calculations consistently show a strong, favorable interaction, which is largely driven by the electrostatic attraction between the trivalent gadolinium cation and the negatively charged carboxylate groups. nih.gov

Studies on a series of gadolinium carboxylates have shown that the interaction energy and the stability of the complexes are influenced by the nature of the alkyl group attached to the carboxylate. nih.govnih.gov For instance, theoretical studies have indicated that longer alkyl chains can lead to greater stability. nih.gov This suggests that the octanoate ligands in this compound contribute to a stable complex.

The stability of gadolinium complexes is often discussed in terms of thermodynamic stability constants (log K) and kinetic inertness. bayer.comnih.gov While computational prediction of these values for this compound is complex, relative stabilities can be assessed. For example, comparing the calculated interaction energies of this compound with other gadolinium carboxylates can provide a qualitative ranking of their thermodynamic stabilities. nih.gov

Table 2: Calculated Properties Related to the Stability of Gadolinium Carboxylates

| Gadolinium Carboxylate Complex | Average Gd-Ligand Interaction Energy (E_int) [kJ/mol] (Corrected for Dispersion) | HOMO-LUMO Energy Gap (ΔHL) [eV] | Relative Stability Trend |

| Gd-pivalate | Data not available for direct comparison | Data not available for direct comparison | Gd-2EHA < Gd-2MVA < Gd-pivalate < Gd-TMHA nih.gov |

| Gd-2MVA | Data not available for direct comparison | Data not available for direct comparison | Gd-2EHA < Gd-2MVA < Gd-pivalate < Gd-TMHA nih.gov |

| Gd-2EHA | Data not available for direct comparison | Data not available for direct comparison | Gd-2EHA < Gd-2MVA < Gd-pivalate < Gd-TMHA nih.gov |

| Gd-TMHA | Data not available for direct comparison | Data not available for direct comparison | Gd-2EHA < Gd-2MVA < Gd-pivalate < Gd-TMHA nih.gov |

| Note: The table illustrates the type of data obtained from computational studies on similar gadolinium carboxylates. Specific values for this compound would require dedicated calculations. The trend indicates that bulkier alkyl groups can enhance stability. |

Elucidation of Electron Spin Relaxation Mechanisms in Paramagnetic Gadolinium Complexes

The paramagnetic properties of gadolinium complexes, arising from the seven unpaired electrons in the 4f shell of Gd³⁺, are of significant interest. researchgate.netmri-q.com Theoretical and computational methods are crucial for understanding the mechanisms that govern the relaxation of these electron spins. The electron spin relaxation times (T₁ₑ and T₂ₑ) are key parameters that influence the performance of gadolinium complexes as MRI contrast agents. researchgate.net

The primary mechanism for electron spin relaxation in Gd³⁺ complexes is the modulation of the zero-field splitting (ZFS) by molecular motions. nih.gov The ZFS arises from the interaction of the electron spin with the electric field created by the surrounding ligands. As the complex tumbles in solution and its bonds vibrate, the ZFS fluctuates, creating a fluctuating magnetic field that can induce transitions between the electron spin states, leading to relaxation.

Computational models can be used to calculate the ZFS tensor and to simulate the dynamics of its modulation. nih.gov These calculations are complex and often require high-level quantum chemical methods. The results of these simulations can then be used to predict the electron spin relaxation times.

Other mechanisms that can contribute to electron spin relaxation include the spin-rotation mechanism and interactions with other paramagnetic species. nih.gov Theoretical models can also account for these contributions. Understanding these relaxation mechanisms is not only of fundamental scientific interest but also has practical implications for the design of gadolinium complexes with specific magnetic properties.

Modeling of Solvent Effects on this compound Structural and Electronic Properties

The properties of this compound are significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium. nih.govnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the structure and electronic properties of the solute. PCM calculations have been used to study the stability of gadolinium carboxylates in different organic solvents, revealing that the solvent can have a significant impact on the relative stabilities of different complexes. nih.govnih.gov

For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding or the coordination of solvent molecules to the gadolinium ion, explicit solvation models are necessary. rsc.orgnih.gov In this approach, a number of solvent molecules are included explicitly in the simulation box along with the solute molecule. This is typically done within the framework of MD or Monte Carlo simulations. unige.ch

First-principles molecular dynamics simulations, such as those based on the Car-Parrinello method, can provide a highly accurate description of solvated systems by treating both the solute and the solvent quantum mechanically. nih.gov However, these simulations are computationally very expensive and are typically limited to small systems and short time scales.

For a molecule like this compound, with its amphiphilic character arising from the polar carboxylate head groups and the nonpolar octanoate tails, the choice of solvent is expected to have a profound effect on its conformation and aggregation behavior. Computational modeling of solvent effects is therefore essential for predicting and understanding its behavior in different environments. Theoretical studies on similar systems suggest that the inclusion of at least a few explicit solvent molecules in the first solvation shell is crucial for accurately predicting properties like the Gd-O bond distances. frontiersin.org

Table 3: Common Computational Models for Studying Solvent Effects

| Model Type | Description | Advantages | Limitations |

| Implicit Solvation (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | Computationally efficient, good for bulk electrostatic effects. | Does not account for specific solvent-solute interactions like hydrogen bonds. |

| Explicit Solvation | A number of solvent molecules are included in the simulation. | Provides a detailed description of specific interactions. | Computationally expensive, requires careful setup of the simulation box. |

| Hybrid QM/MM | The solute is treated with QM, and the solvent with MM. | Balances accuracy and computational cost. | Requires careful parameterization of the QM/MM interface. |

| First-Principles MD | Both solute and solvent are treated with quantum mechanics. | Highest level of accuracy for describing electronic and structural dynamics. | Very high computational cost, limited to small systems and short timescales. |

Advanced Spectroscopic and Structural Characterization of Gadolinium Trioctanoate

Vibrational Spectroscopy (e.g., Infrared, Raman) for Ligand Coordination and Structural Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in probing the coordination of the octanoate (B1194180) ligands to the gadolinium center. The coordination of carboxylate groups to a metal ion can be identified by the frequency separation (Δν) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO- group. ijcce.ac.ir In gadolinium carboxylates, the disappearance of the characteristic broad O-H stretching band from the free fatty acid and the appearance of new bands corresponding to the Gd-O bond confirm complex formation. For instance, in gadolinium stearate, the two strong peaks that appear at 1541 cm⁻¹ and 1426 cm⁻¹ correspond to the asymmetric and symmetric stretching of the carboxylate group, respectively. researchgate.net This spectral "fingerprint" is unique to the compound and its coordination geometry. ijcce.ac.irbrocku.ca

Studies on similar lanthanide carboxylates have shown that the coordination of the ligand to the metal atom lowers the symmetry, leading to the splitting of degenerate vibrational modes and the appearance of previously IR-inactive modes. ijcce.ac.ir For gadolinium complexes, IR spectroscopy can confirm the presence of coordinated water molecules and the nature of the Gd-O bonds. nih.gov The analysis of these vibrational modes provides a detailed picture of the local coordination environment around the gadolinium ion. ijcce.ac.irnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Gadolinium Carboxylates | Significance |

| Asymmetric COO⁻ Stretch (νas) | ~1540 - 1560 | Indicates coordination of the carboxylate group to the gadolinium ion. |

| Symmetric COO⁻ Stretch (νs) | ~1420 - 1440 | Indicates coordination of the carboxylate group to the gadolinium ion. |

| Gd-O Stretch | ~400 - 600 | Confirms the formation of a bond between gadolinium and the oxygen of the carboxylate ligand. |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase purity of gadolinium trioctanoate. forcetechnology.com The diffraction pattern obtained is a unique fingerprint of the crystalline arrangement of atoms. forcetechnology.com For gadolinium-containing compounds, XRD analysis reveals information about the crystal system, space group, and unit cell dimensions. rsc.orgresearchgate.net For example, the crystal structure of gadolinium(III) acetate (B1210297) tetrahydrate, a related carboxylate, was determined to be triclinic, with the gadolinium atoms having a coordination number of nine. rsc.org

In the context of this compound, XRD can be used to confirm the formation of a crystalline solid and to identify any polymorphic forms or impurities present. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net This is particularly relevant when this compound is synthesized in nanocrystalline form. researchgate.netresearchgate.net The technique is crucial for quality control and for understanding the relationship between the synthesis conditions and the resulting crystal structure. mdpi.com

| XRD Parameter | Information Obtained |

| Peak Positions (2θ) | Crystalline phase identification, determination of lattice parameters. forcetechnology.comprotoxrd.com |

| Peak Intensities | Quantitative phase analysis, determination of preferred orientation. mdpi.com |

| Peak Broadening | Estimation of crystallite size and microstrain. researchgate.net |

Electron Microscopy (e.g., SEM, TEM, EELS, EDS) for Morphological and Elemental Analysis of this compound Nanostructures

Electron microscopy techniques are indispensable for characterizing the morphology, size, and elemental composition of this compound nanostructures. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography, revealing the shape and size distribution of nanoparticles or other microstructures. unife.itacs.org Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure and the precise measurement of nanoparticle dimensions. nih.govnih.gov

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, provides elemental analysis by detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam. unife.it This confirms the presence and distribution of gadolinium and other elements within the nanostructures. nih.gov Electron Energy Loss Spectroscopy (EELS) can provide additional information about the electronic structure and chemical bonding.

| Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. unife.it |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size and distribution, crystallinity. nih.govnih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. unife.it |

| Electron Energy Loss Spectroscopy (EELS) | Electronic structure and chemical bonding information. |

Magnetic Characterization Techniques (e.g., Magnetometry, X-ray Magnetic Circular Dichroism) for Spin States and Magnetic Anisotropy

The magnetic properties of this compound are primarily due to the seven unpaired electrons in the 4f shell of the Gd³⁺ ion, which has a high spin magnetic moment. nih.gov Magnetometry techniques, such as those using a Superconducting Quantum Interference Device (SQUID), are employed to measure the magnetic susceptibility of the compound as a function of temperature and applied magnetic field. nih.govresearchgate.net These measurements provide insights into the paramagnetic nature of the material and can reveal any magnetic ordering at low temperatures. nih.gov

X-ray Magnetic Circular Dichroism (XMCD) is a powerful element-specific technique that can probe the spin and orbital magnetic moments of the gadolinium ions. By measuring the difference in absorption of left and right circularly polarized X-rays at the gadolinium absorption edges, XMCD can provide detailed information about the magnetic anisotropy of the compound. researchgate.net

| Technique | Key Findings |

| SQUID Magnetometry | Characterizes the paramagnetic behavior and investigates magnetic ordering. nih.govresearchgate.net |

| X-ray Magnetic Circular Dichroism (XMCD) | Determines element-specific spin and orbital magnetic moments, probing magnetic anisotropy. researchgate.net |

Solution-Phase Analytical Techniques (e.g., Hydrophilic Interaction Chromatography-Inductively Coupled Plasma-Mass Spectrometry, Electrospray Mass Spectrometry) for Speciation Analysis of Gadolinium Carboxylates in Complex Matrices

Understanding the behavior and speciation of gadolinium carboxylates in complex matrices, such as biological fluids or environmental samples, requires sophisticated analytical techniques. Hydrophilic Interaction Chromatography (HILIC) coupled with Inductively Coupled Plasma-Mass Spectrometry (HILIC-ICP-MS) is a powerful method for the speciation analysis of gadolinium compounds. acs.orgnih.gov HILIC allows for the separation of polar and hydrophilic compounds, while ICP-MS provides highly sensitive and element-specific detection of gadolinium. bohrium.comrsc.org This combination enables the identification and quantification of different gadolinium species present in a sample. researchgate.net

Electrospray Mass Spectrometry (ESI-MS) is another valuable tool for the characterization of gadolinium complexes in solution. nih.govresearchgate.net ESI is a soft ionization technique that allows for the analysis of intact molecular species, providing information on the molecular weight and structure of the gadolinium carboxylate complexes. researchgate.net When coupled with liquid chromatography (LC-MS), it can be used to separate and identify different gadolinium-containing molecules in a mixture. researchgate.net

| Technique | Application |

| HILIC-ICP-MS | Separation and quantification of different gadolinium species in complex aqueous samples. acs.orgnih.govbohrium.com |

| ESI-MS | Determination of molecular weight and structural information of gadolinium carboxylate complexes in solution. nih.govresearchgate.net |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Decomposition Pathways

Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the presence of coordinated or lattice water, and the final residual mass. mt.com For similar gadolinium complexes, TGA has been used to identify multi-step decomposition processes, starting with the loss of water molecules followed by the decomposition of the organic ligands at higher temperatures. scielo.br

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions. mt.comabo.fi In the case of gadolinium carboxylates, DSC can be used to determine the melting point and to study any polymorphic transitions that may occur. researchgate.netarxiv.org The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of this compound. scielo.brmdpi.com

| Thermal Analysis Technique | Information Obtained for this compound |

| Thermogravimetric Analysis (TGA) | Decomposition temperatures, thermal stability range, presence of solvated molecules. mt.comscielo.br |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transition temperatures. researchgate.netabo.fi |

Advanced Material Science Applications of Gadolinium Trioctanoate

Quantum Computing and Nanoscale Electronics Research

The foundation for the use of gadolinium compounds in quantum computing and nanoscale electronics lies in the element's powerful magnetic properties. The Gd(III) ion possesses seven unpaired electrons in its 4f orbital, resulting in a large spin ground state and a high magnetic moment, which are essential characteristics for creating materials with controllable magnetic states at the molecular level. americanelements.comamericanelements.comresearchgate.net

Exploration of Single-Molecule Magnets (SMMs) and Information Storage

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny, nanoscale magnets. rsc.org Below a certain "blocking temperature," they can retain their magnetic orientation for a period, exhibiting magnetic hysteresis, a key requirement for information storage. rsc.org This property means a single molecule could, in principle, store a bit of data (0 or 1). rsc.org

While direct research on gadolinium trioctanoate as an SMM is not widely published, studies on other gadolinium carboxylate complexes are prevalent. For instance, investigations into dinuclear gadolinium(III) compounds with di-μ-oxo(carboxylate) bridges have been conducted to establish magneto-structural correlations. researchgate.net Similarly, one-dimensional gadolinium(III) complexes using amino acids (which contain carboxylate groups) have been shown to exhibit the slow magnetic relaxation characteristic of SMMs when an external magnetic field is applied. dokumen.pub These findings suggest that the carboxylate structure is a viable pathway for creating gadolinium-based SMMs, indicating a potential research avenue for this compound in high-density information storage and quantum computing.

Integration into Cryogenic Technologies and Magnetic Refrigeration Systems

Gadolinium and its compounds are leading candidates for magnetic refrigeration, a technology that uses the magnetocaloric effect (MCE) to achieve cooling. rsc.org The MCE is the phenomenon where a material heats up when a magnetic field is applied and cools down when the field is removed. rsc.org This process can be harnessed to create refrigeration cycles, particularly for achieving the extremely low temperatures required for cryogenic applications. acs.org

The Gd(III) ion is ideal for this purpose due to its large number of unpaired electrons, which leads to a significant change in magnetic entropy upon magnetization and demagnetization. science.gov Research has shown that layered gadolinium hydroxides and various gadolinium carboxylate complexes are effective for cryogenic magnetic refrigeration. researchgate.netpsu.edu For example, a gadolinium-rich orthoborate, K₃Li₃Gd₇(BO₃)₉, demonstrated a magnetic entropy change significantly larger than the commercial benchmark material, suggesting its potential as a superior cryogenic magnetic coolant. acs.org

While specific studies on the MCE of this compound are limited, the known effectiveness of other gadolinium carboxylates in this area provides a strong rationale for its potential. The long alkyl chains of the octanoate (B1194180) ligands could influence the crystal packing and the distance between Gd(III) ions, which are critical factors in determining the efficiency of the magnetocaloric effect.

Development of Sensors and Electronic Components

The unique electronic and magnetic properties of gadolinium ions are also being harnessed for the development of advanced sensors and electronic components. In the realm of sensors, research has focused on creating gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI) that can respond to specific biological analytes. For example, a novel MRI zinc sensor was developed using a Gd³⁺ complex that exhibits a threefold increase in its water proton relaxivity upon binding to zinc ions in the presence of human serum albumin. researchgate.net Other research has focused on developing potentiometric sensors capable of detecting Gd(III) ions at very low concentrations. psu.edu

In a study related to polymer science, gadolinium octanoate was used to synthesize gadolinium octanoate containing poly(methyl methacrylate) (GOA-PMMA). The study investigated the glass transition of this material using internal friction methods, demonstrating the integration of gadolinium carboxylates into polymer matrices to modify their physical properties. google.com Such composite materials could find applications in specialized electronic or optical components. However, a practical challenge for using this compound in certain applications was highlighted in a study that attempted to use it as a non-polar MRI contrast agent; the compound was found to have poor solubility in the common organic solvents tested, which limited its application in that context. mdpi.com

Nuclear and Radiation Technologies Research

Gadolinium possesses one of the most critical properties for nuclear applications: an exceptionally high thermal neutron absorption cross-section. americanelements.com The isotope Gadolinium-157 has a cross-section of approximately 254,000 barns, one of the highest among all stable isotopes. cam.ac.uk This makes gadolinium and its compounds highly effective materials for absorbing neutrons. americanelements.comnih.gov

Neutron Absorption Cross-Section Studies and Applications in Neutron Radiography

The high probability of gadolinium absorbing thermal neutrons makes it an excellent contrast agent for neutron radiography. americanelements.com This non-destructive testing technique is analogous to X-ray imaging but uses a beam of neutrons. While X-rays are attenuated based on material density, neutrons are attenuated based on the specific nuclear cross-section of the elements. Materials containing elements like hydrogen, boron, or gadolinium are highly opaque to neutrons. americanelements.comnih.gov

In industrial applications, objects can be "tagged" with a gadolinium-containing solution. nih.gov Because gadolinium is so opaque to neutrons, any cracks, voids, or contaminants that absorb the solution will appear in stark contrast on the resulting neutron image. nih.gov This method is indispensable for quality assurance in critical components like jet engine turbine blades, where residual ceramic core material inside cooling channels must be detected. americanelements.com Gadolinium-based screens are also used to convert the transmitted neutrons into electrons, which can then expose radiographic film to create an image. americanelements.com

The table below shows the thermal neutron capture cross-sections for key gadolinium isotopes compared to Boron-10, another commonly used neutron absorber.

| Isotope | Natural Abundance (%) | Cross-Section (barns) |

|---|---|---|

| Gadolinium-157 (157Gd) | 15.7% | ~254,000 cam.ac.uk |

| Gadolinium-155 (155Gd) | 14.8% | ~60,700 cam.ac.uk |

| Boron-10 (10B) | 19.9% | ~3,840 cam.ac.uk |

Development of Advanced Radiation Shielding Materials

The same neutron-absorbing property that makes gadolinium useful in radiography also makes it a critical component in radiation shielding materials, particularly for shielding against neutron radiation in nuclear reactors and other nuclear facilities. americanelements.comnih.gov Developing high-performance materials to shield against both neutron and gamma radiation is a significant area of research. nih.gov

Gadolinium-containing composite materials are being developed using various matrices, including polymers, glass, and ceramics. nih.gov For instance, research into gadolinium oxide (Gd₂O₃) based glasses has shown that increasing the concentration of Gd₂O₃ enhances the material's ability to attenuate gamma rays and fast neutrons. researchgate.netscience.gov Similarly, the impregnation of multi-walled carbon nanotubes with heavy metals like gadolinium is being explored to improve the shielding effectiveness of hybrid nanostructures against X-rays. The development of lead-free shielding materials is a priority due to the toxicity of lead, and gadolinium is considered a promising non-toxic alternative.

While research has predominantly focused on gadolinium oxide and other inorganic forms, the potential exists to incorporate this compound into polymer-based composites. The long organic chains of the octanoate ligands could enhance compatibility with a polymer matrix, potentially leading to flexible and moldable shielding materials.

Catalysis and Photoreaction Systems

The catalytic potential of gadolinium compounds, including carboxylates, is an active area of research. These materials can function as both heterogeneous and homogeneous catalysts and are also being investigated for their role in photoreaction systems.

Gadolinium-based catalysts are utilized in both heterogeneous and homogeneous catalytic processes. In heterogeneous catalysis, the catalyst is in a different phase from the reactants. For instance, a gadolinium-based metal-organic framework (MOF) has been shown to act as an efficient heterogeneous catalyst for the cycloaddition of CO2 with epoxides and the alcoholysis of various epoxides. acs.org The development of heterogeneous catalysts is advantageous as it simplifies the separation of the catalyst from the products and allows for catalyst recovery, although sometimes with more complex synthesis processes compared to homogeneous catalysts. researchgate.net

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has seen a steady growth in applications, especially in the production of fine chemicals. iitm.ac.in While specific examples focusing solely on this compound are not extensively documented in publicly available research, the broader class of metal carboxylates is known to function as ligands that bind strongly to metal ions, a key aspect of their catalytic function. iitm.ac.in The development of heterogeneous single-metal-site catalysts is bridging the gap between homogeneous and heterogeneous catalysis, offering high metal utilization and tunable electronic properties. researchgate.net

Gadolinium-based materials, particularly gadolinium oxide (Gd2O3) nanoparticles, have demonstrated significant potential in the photocatalytic degradation of organic pollutants like azo dyes. researchgate.netmdpi.comresearchgate.net This process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), on the surface of the photocatalyst when exposed to UV light. researchgate.netresearchgate.net These radicals then attack and break down the complex organic molecules of the dyes into simpler, less harmful substances. researchgate.net

The efficiency of photocatalytic degradation is influenced by several factors, including the initial concentration of the dye, the amount of catalyst used, and the wavelength of the UV light. mdpi.com For example, studies have shown that UV-A radiation (365 nm) can be more effective than UV-C radiation (254 nm) for the degradation of certain azo dyes in the presence of Gd2O3 nanoparticles, which is attributed to a higher generation rate of hydroxyl radicals. mdpi.com The degradation efficiency of Gd2O3 nanoparticles can be further enhanced by the presence of hydrogen peroxide (H2O2). mdpi.comresearchgate.net

The mechanism involves the excitation of electrons from the valence band to the conduction band of the gadolinium oxide nanoparticles under UV irradiation, creating electron-hole pairs. scivisionpub.com The holes, having high oxidative power, react with water molecules to form hydroxyl radicals, which are the primary agents for degrading the dye molecules. scivisionpub.com The effectiveness of the degradation can also depend on the electrical charge of the dye and the isoelectric point of the photocatalyst. researchgate.net For instance, composites of Gd2O3 and graphitic carbon nitride (g-C3N4) have shown phenomenal degradation values for methylene (B1212753) blue and methyl orange under visible light. researchgate.net

Environmental Chemistry and Remediation Technologies

The increasing use of gadolinium in various applications has led to its emergence as an environmental contaminant. Research is now focusing on its environmental fate, its removal from water systems, and its potential to accumulate in living organisms.

Anthropogenic gadolinium, primarily from medical gadolinium-based contrast agents (GBCAs), enters aquatic systems through wastewater treatment plant effluents. researchgate.netoup.comnih.gov These compounds are generally stable and are not effectively removed by conventional wastewater treatment processes. researchgate.netnih.gov As a result, elevated concentrations of gadolinium have been detected in rivers, lakes, estuaries, and even drinking water sources worldwide. researchgate.netmdpi.commdpi.com

Once in the aquatic environment, the fate of gadolinium is complex. While GBCAs are designed to be stable, some degradation can occur, potentially releasing the free gadolinium ion (Gd3+), which is more toxic. nih.govnih.gov Environmental factors such as sunlight (UV exposure), pH, and temperature can influence the stability of these compounds. nih.gov For example, under sunlight, a slight increase in free gadolinium can occur at acidic pH levels. nih.gov The presence of anthropogenic gadolinium in water bodies is often identified by a "gadolinium anomaly," a significantly higher concentration of gadolinium relative to other rare earth elements. rsc.org This anomaly serves as a tracer for wastewater-derived contaminants. oup.comresearchgate.net

Reported concentrations of anthropogenic gadolinium vary widely depending on the location and proximity to urban and medical centers. Concentrations in river water can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.netnih.gov For instance, in some rivers, concentrations up to 1100 ng/L have been recorded. researchgate.netmdpi.com

The presence of gadolinium in water sources has spurred the development of advanced materials for its removal. Sorption, a process where ions adhere to the surface of a solid material, is a promising technique due to its simplicity and efficiency. mdpi.com Various materials are being investigated as sorbents for gadolinium, including:

Nanomaterials: Manganese ferrite (B1171679) (MnFe2O4) nanoparticles have shown high efficiency in removing gadolinium from contaminated water, achieving over 90% removal within an hour under certain conditions. mdpi.com

Clays and Zeolites: These naturally occurring materials are being explored for their sorption capabilities. mdpi.com

Chitosan-based materials and Covalent Organic Frameworks: These are also being investigated as potential sorbents. mdpi.com

Functionalized Silica (B1680970): Nanostructured silica materials functionalized with specific chemical groups have been evaluated for the selective removal of both free and chelated gadolinium. ohsu.edu

Activated Carbon: Studies have shown that activated carbon can adsorb a significant percentage of GBCAs from aqueous solutions. researchgate.net

Advanced oxidation processes, such as the combination of ozone or UV light with a catalyst, are also being explored to degrade GBCAs. nih.govnih.gov Reverse osmosis has also been shown to be highly effective, reducing anthropogenic gadolinium by over 99%. nih.gov

There is growing concern about the potential for gadolinium to accumulate in living organisms, a process known as bioaccumulation. mdpi.com Studies have shown that aquatic organisms can accumulate gadolinium from their environment. mdpi.comnih.gov For example, freshwater bivalves like Dreissena rostriformis bugensis and Corbicula fluminea have been observed to bioaccumulate gadolinium in their tissues, particularly in the digestive gland, when exposed to both naturally occurring and anthropogenic forms of the element. nih.gov Importantly, research has demonstrated that bioaccumulation can occur even when gadolinium is present only in the form of stable GBCAs. nih.gov

The extent of bioaccumulation can vary depending on the species and the chemical form of the gadolinium. nih.gov While there is more data available for freshwater species, with concentrations ranging from 0.006 to 0.223 μg/g, information on bioaccumulation in marine organisms is more limited. nih.gov Some studies have also investigated the effects of this accumulation, noting biochemical changes in the exposed organisms. For instance, after a 7-day exposure to gadoteric acid, increased GST activity was observed in the digestive gland of D. rostriformis bugensis, and increased lipid hydroperoxide and mitochondrial electron transfer system activity were seen in C. fluminea. nih.gov Unicellular organisms like the ciliate Tetrahymena pyriformis have also been shown to tolerate, uptake, and bioaccumulate gadolinium. nih.gov The accumulation of gadolinium in organisms raises concerns about its potential to be transferred up the food chain (biomagnification). mdpi.com

Advanced Optical Systems and Energy Conversion

Gadolinium, a rare-earth metal, offers unique electronic properties that make its compounds valuable in various high-technology applications. Specifically, the trivalent gadolinium ion (Gd³⁺) is instrumental in the development of advanced materials for optical and energy conversion systems. While direct research on this compound is limited in publicly available literature, its role can be understood through its function as a precursor or component in the synthesis of gadolinium-based functional materials. The "trioctanoate" ligand, a salt of octanoic acid, can be significant in material fabrication processes such as sol-gel synthesis or the thermal decomposition of precursors to form gadolinium oxide (Gd₂O₃) nanoparticles and other doped materials. wikipedia.orgiaea.org

This compound in Specialty Glass and Optical Components

Gadolinium compounds are integral to the formulation of specialty glasses and ceramic optical components due to their unique magnetic and luminescent properties. These materials include scintillators, which are crucial for detecting high-energy radiation, and high-refractive-index glasses used in advanced optical systems.

In the fabrication of these specialized optical materials, gadolinium is often introduced as a dopant into a host material, such as ceria or various glasses. google.com The synthesis of these materials can involve processes where a gadolinium-containing precursor is required. For instance, in the creation of ceramic layers for optical or electronic devices, organic esters and carboxylates can act as plasticizers and dispersants. google.com A patent for ceramic layers mentions the use of glyceryl trioctanoate as a dispersant for ceramic materials that may be doped with gadolinium. google.com This suggests a role for trioctanoate compounds in ensuring the uniform distribution of gadolinium within the material matrix, which is critical for achieving consistent optical properties.

The thermal decomposition of gadolinium salts, including carboxylates like oxalates, is a common method to produce gadolinium oxide (Gd₂O₃), a key component in many optical materials. wikipedia.orgiaea.org Gadolinium oxide is known for its high physical durability, thermal stability, and low phonon energy, making it an excellent host lattice for other luminescent ions. optica.org The decomposition process of gadolinium oxalate, for example, proceeds through several steps to ultimately form gadolinium oxide, evolving water vapor, carbon monoxide, and carbon dioxide. iaea.org It is plausible that this compound could serve as a precursor in similar thermal decomposition or sol-gel methods to produce gadolinium-doped nanoparticles or thin films for optical applications. uchile.cljab-fm.com

Gadolinium-doped materials are also prominent in scintillator technology, which is used in medical imaging and radiation detection. These materials convert high-energy radiation into visible light. The properties of some gadolinium-based optical materials are summarized in the table below.

| Material | Key Properties | Optical Application | Reference |

|---|---|---|---|

| Gadolinium-doped Ceria (GDC) | High electrical conductivity at intermediate temperatures, nanometric grain structure. | Solid electrolytes in solid oxide fuel cells (related to energy conversion), potential for optical sensors. | jab-fm.com |

| Gadolinium Oxysulfide (Gd₂O₂S) | Efficient scintillator, converts X-rays to visible light, shows upconversion with appropriate dopants (e.g., Yb³⁺, Er³⁺). | X-ray detectors, spectral modification for solar cells. | d-nb.info |

| Gadolinium Gallium Garnet (GGG) | High Verdet constant, excellent transparency. | Substrate for magneto-optical films, Faraday rotators. | - |

| Gadolinium Oxide (Gd₂O₃) | Good luminescent host, high physical durability, thermal stability, low phonon energy. | Host material for phosphors and upconversion nanoparticles. | optica.org |

Enhancement of Solar Energy Conversion Systems

The efficiency of solar energy conversion is a critical area of research where gadolinium-based materials are showing significant promise. stanfordmaterials.com A major limitation of conventional photovoltaic (PV) cells is their inability to convert the entire solar spectrum into electricity. optica.org Gadolinium compounds, particularly in the form of nanoparticles, are being explored to enhance solar cell efficiency through spectral conversion—a process that modifies the sunlight's spectrum to better match the absorption characteristics of the solar cell material. stanfordmaterials.com

One of the key mechanisms is upconversion , where low-energy photons (typically in the near-infrared range) that would normally pass through a solar cell without being absorbed are converted into higher-energy visible light photons that the cell can convert to electricity. optica.orgnih.gov Gadolinium-based host materials, such as Gadolinium Oxide (Gd₂O₃) and Gadolinium Oxysulfate (Gd₂O₂SO₄), are often co-doped with ions like ytterbium (Yb³⁺) and erbium (Er³⁺) to achieve this effect. optica.orgd-nb.inforesearchgate.net

The synthesis of these upconverting nanoparticles often involves methods like hydrothermal synthesis, sol-gel processes, or thermal decomposition, where a gadolinium precursor is essential. uchile.clmdpi.com Carboxylates, such as oleic acid, are frequently used as capping agents in the synthesis of gadolinium oxide nanoparticles to control their size and ensure stability in various solvents. diva-portal.org While direct evidence for this compound is scarce, its structure as a gadolinium salt of a carboxylic acid suggests its potential use as a precursor or capping agent in similar synthesis routes for producing upconverting nanoparticles. The thermal decomposition of metal carboxylates is a known route to produce metal oxide nanoparticles. iaea.org

Research has demonstrated the positive impact of incorporating gadolinium-based upconverting nanoparticles into different types of solar cells:

In one study, incorporating Ho³⁺/Yb³⁺-codoped Gd₂O₃ nanoparticles into a dye-sensitized solar cell (DSSC) increased the power conversion efficiency by approximately 10.47%. optica.org

Another study using erbium-ytterbium co-doped gadolinium molybdate (B1676688) (Gd₂(MoO₄)₃) nanoparticles in hybrid solar cells resulted in a 25% increase in photoelectric conversion efficiency. optica.org

The use of BaGdF₅:Er/Yb-doped nanocrystals as an absorption layer in a DSSC led to a 68.47% enhancement in photon conversion efficiency compared to the bare cell. acs.org

Furthermore, doping the electron transport layer of perovskite solar cells with gadolinium has been shown to passivate defects and optimize energy level matching, leading to higher power conversion efficiency. researchgate.net

| Solar Cell Type | Gadolinium-Based Material | Observed Enhancement | Reference |

|---|---|---|---|

| Dye-Sensitized Solar Cell (DSSC) | Ho³⁺/Yb³⁺-codoped Gd₂O₃ | Power conversion efficiency increased from 6.701% to 7.403% (~10.47% improvement). | optica.org |

| Hybrid Solar Cell (HSC) | Yb³⁺/Er³⁺-codoped Gd₂(MoO₄)₃ | Photoelectric conversion efficiency increased by ~25% (from 2.94% to 3.67%). | optica.org |

| Dye-Sensitized Solar Cell (DSSC) | BaGdF₅:Er³⁺/Yb³⁺ | Photon conversion efficiency increased by 68.47% (from 4.60% to 7.75%). | acs.org |

| Planar Perovskite Solar Cell | Gd-doped SnO₂ electron transport layer | Power conversion efficiency reached 22.40%. | researchgate.net |

Emerging Research Frontiers and Methodological Innovations in Gadolinium Trioctanoate Chemistry

Development of Next-Generation Computational Models for Predictive Material Design

The design of novel materials based on gadolinium trioctanoate is increasingly being accelerated by the development of sophisticated computational models. These next-generation tools allow for the a priori prediction of material properties, significantly reducing the experimental overhead associated with trial-and-error synthesis. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in this predictive approach. rsc.orgnih.gov

Molecular Dynamics simulations offer a powerful avenue for characterizing and optimizing the dynamic properties of gadolinium complexes, particularly in solution. nih.govacs.orgnih.gov These simulations are instrumental in designing improved gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). nih.govmdpi.com By developing accurate classical force fields, researchers can model the internal mobility of gadolinium chelates and the dynamics of water molecules in the hydration spheres around the gadolinium ion. acs.orgnih.gov This allows for the prediction and optimization of properties like water exchange rates and rotational correlation times, which are critical determinants of MRI contrast efficiency. acs.orgnih.gov

Furthermore, the integration of machine learning and artificial intelligence with these computational methods is creating a new paradigm in materials discovery. gaacademy.orgnih.gov Algorithms can be trained on data from DFT or experimental results to predict which chemical building blocks, such as gadolinium ions and octanoate (B1194180) linkers, can be combined to create advanced materials with superior, targeted functionalities. gaacademy.org

Table 1: Computational Methods in Gadolinium Material Design

| Computational Method | Primary Application for Gadolinium Compounds | Key Predicted Properties | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and stability of solid-state materials. | Structural geometry, electronic band structure, magnetic properties, bond energies. | rsc.orgacs.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of complexes in solution. | Water exchange dynamics, rotational correlation times, hydration sphere structure, binding affinities. | nih.govacs.orgnih.govmdpi.com |

| Machine Learning (ML) / AI | High-throughput screening and inverse design of new materials. | Structure-property relationships, prediction of optimal chemical compositions for desired functions. | gaacademy.orgnih.gov |

Exploration of Novel Hybrid Materials Incorporating this compound (e.g., Metal-Organic Frameworks, Nanocomposites)

The inherent properties of this compound can be significantly enhanced by incorporating it into novel hybrid materials, such as Metal-Organic Frameworks (MOFs) and nanocomposites. This research frontier focuses on combining the gadolinium carboxylate component with other materials to create synergistic functionalities.

Metal-Organic Frameworks (MOFs): Lanthanide-based MOFs, constructed from lanthanide ions (like Gd³⁺) and multitopic organic linkers (like carboxylates), are a major area of exploration. acs.orgnih.gov The use of carboxylate linkers is common due to the high affinity of lanthanide ions for oxygen donors. nih.govresearchgate.net By employing solvothermal or hydrothermal synthesis methods, it is possible to create highly crystalline, porous structures where gadolinium ions are precisely arranged within a robust framework. nih.govacs.org

The resulting Gd-MOFs are investigated for a range of applications. A significant focus is on their use as MRI contrast agents. gaacademy.orgmdpi.com The rigid framework can host a high density of gadolinium centers, and by controlling the porosity and surface chemistry, the interaction with water molecules can be tuned to optimize relaxivity. gaacademy.org Bimetallic MOFs, such as those incorporating both gadolinium and iron, have been shown to exhibit dual T1-T2 contrast properties, offering more versatile diagnostic capabilities. mdpi.com

Nanocomposites: Another promising strategy involves the creation of gadolinium-based nanocomposites, which are hybrid materials where gadolinium species are integrated with other nanoscale components. acs.org These materials are primarily designed for biomedical applications, aiming to combine imaging modalities and therapeutic functions. acs.orgmsu.ru

A common approach is the synthesis of a core-shell structure, such as gadolinium oxide (Gd₂O₃) nanoparticles encapsulated within a polysiloxane shell. nih.gov this compound can serve as a precursor in the synthesis of such Gd₂O₃ cores. The shell can be further functionalized with organic fluorophores or targeting ligands, creating multimodal probes for both MRI and fluorescence imaging. nih.gov Other examples include gadolinium-capped gold nanoparticles and hybrid silica (B1680970)/hydroxyapatite nanocomposites, which are being explored as advanced contrast agents for MRI and computed tomography (CT). nih.govresearchgate.net These nanocomposite systems offer advantages such as high stability, low toxicity (by sequestering the Gd³⁺ ion), and prolonged circulation times in vivo. acs.org

Table 2: Examples of Gadolinium-Based Hybrid Materials

| Hybrid Material Type | Components | Potential Application | Key Features | References |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Gd³⁺ ions, Carboxylate linkers | MRI Contrast Agent | High Gd³⁺ density, tunable porosity, structural stability. | gaacademy.orgnih.govmdpi.com |

| Core-Shell Nanoparticle | Gd₂O₃ core, Polysiloxane shell | Dual-modality Imaging (MRI/Fluorescence) | Enhanced relaxivity, functionalizable surface, improved biocompatibility. | nih.gov |

| Bimetallic Nanoparticle | Gadolinium, Gold | Dual-modality Imaging (MRI/CT) | Combines magnetic and X-ray attenuating properties. | nih.gov |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the formation mechanisms and dynamic behavior of this compound and its derivatives is crucial for controlling their synthesis and function. Advanced in situ characterization techniques are becoming indispensable tools for observing these processes in real-time, providing insights that are inaccessible through conventional ex situ analysis.

In Situ X-ray Diffraction (XRD): This technique is particularly powerful for studying the crystallization and structural transformations of coordination polymers and MOFs. nih.gov By performing XRD measurements directly on a sample as it is being heated, exposed to a solvent, or undergoing a reaction, researchers can monitor changes in the crystal structure as they happen. acs.org Variable-temperature single-crystal X-ray diffraction (VT-SCXRD), for example, can reveal single-crystal-to-single-crystal transformations, such as the removal or exchange of guest solvent molecules from the pores of a MOF. rsc.orgacs.org This provides direct evidence of framework flexibility and the dynamic interactions between the host framework and guest molecules. rsc.org

In Situ Spectroscopic Methods: Techniques like luminescence and absorption spectroscopy can be adapted for in situ monitoring of the complexation between Gd³⁺ ions and octanoate ligands in solution. mdpi.comresearchgate.net By tracking changes in the spectroscopic signatures over time, it is possible to determine reaction kinetics, identify intermediate species, and calculate stability constants for the formed complexes. mdpi.comresearchgate.net This information is vital for optimizing reaction conditions to favor the formation of desired products.

Real-Time Nanoparticle Growth Monitoring: The synthesis of gadolinium-based nanoparticles from precursors like this compound involves complex nucleation and growth stages. Traditional methods like dynamic light scattering provide only ensemble-averaged information. inflibnet.ac.in Emerging techniques, such as interferometric scattering microscopy (iSCAT), allow for the label-free, real-time observation of individual nanoparticles as they form and grow. nih.govinflibnet.ac.in This single-particle approach can reveal heterogeneities in growth kinetics and provide a much deeper understanding of the mechanisms that control the final size and dispersity of the nanoparticles. inflibnet.ac.in For ultrafast processes, time-resolved serial femtosecond crystallography (TR-SFX) is an emerging technique being applied to MOFs to capture structural dynamics on the femtosecond timescale, providing unprecedented views of coherent atomic movements and transient structures. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for this compound

The increasing focus on environmental sustainability is driving the development of green chemistry approaches for the synthesis of this compound and related materials. These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. acs.org It has been successfully employed for the synthesis of gadolinium oxide nanocrystals and gadolinium-doped carbon dots. acs.orgacs.orgmsu.ru The process is often more energy-efficient and can lead to products with improved properties, such as high monodispersity and crystallinity. acs.org

Mechanochemical Synthesis: This solvent-free method involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions between solid-state reactants. nih.gov It has been demonstrated for the preparation of gadolinium oxide nanoparticles from gadolinium chloride and sodium hydroxide, completely eliminating the need for bulk solvents. acs.orgnih.gov Mechanochemistry represents a highly sustainable route for producing gadolinium compounds and is also being explored for the synthesis of lanthanide MOFs. nih.gov

Room-Temperature and Low-Temperature Synthesis: Conducting syntheses at or near room temperature is a key goal of green chemistry as it drastically reduces energy input. nih.govrsc.org The synthesis of lanthanide coordination polymers can often be achieved by simply mixing solutions of the metal salt and ligand at ambient temperatures. mdpi.com Furthermore, novel reductive methods, such as using alkalides, have enabled the production of gadolinium nanoparticles at sub-ambient temperatures. rsc.org

Green Reagents and Solvents: The choice of reagents and solvents is critical. An emerging trend is the use of natural products, such as extracts from medicinal plants, which contain molecules that can act as chelating and reducing agents for the formation of gadolinium complexes and nanoparticles. researchgate.netresearchgate.net This "green synthesis" approach avoids synthetic ligands that may have higher toxicity or environmental impact. researchgate.net For syntheses that still require a liquid phase, the focus is on using benign solvents like water or alcohols (in polyol methods) and designing processes that are solvent-free, particularly for catalytic applications. nih.govnih.gov

Table 3: Comparison of Green Synthesis Methods for Gadolinium-Based Materials

| Synthesis Method | Principle | Key Advantages | Typical Products | References |

|---|---|---|---|---|

| Microwave-Assisted | Rapid, uniform heating via microwave irradiation. | Fast reaction rates, high energy efficiency, improved product quality. | Gd₂O₃ nanoparticles, Gd-doped carbon dots. | acs.orggaacademy.orgmsu.ru |

| Mechanochemical | Mechanical energy induces solid-state reactions. | Solvent-free, reduced waste, access to novel phases. | Gd₂O₃ nanoparticles, Ln-MOFs. | acs.orgnih.govnih.gov |

| Green Reagents | Use of natural compounds (e.g., plant extracts) as chelators/reducers. | Biocompatible reagents, reduced toxicity, sustainable sourcing. | Gadolinium complexes and nanoparticles. | researchgate.netresearchgate.netresearchgate.net |

| Ambient Temperature | Reactions designed to proceed without heating. | Low energy consumption, simplified procedures. | Lanthanide coordination polymers, Gd nanoparticles. | rsc.orgmdpi.com |

Theoretical and Experimental Interrogation of Structure-Property Relationships at the Nanoscale

Understanding the intricate relationship between the structure of this compound-based materials at the nanoscale and their macroscopic properties is fundamental to designing next-generation functional materials. This frontier involves a close interplay between theoretical modeling and advanced experimental characterization.

Size-Dependent Relaxivity in MRI Contrast Agents: One of the most intensely studied structure-property relationships for gadolinium-based nanomaterials is the dependence of MRI relaxivity on particle size. acs.org For materials like gadolinium oxide and gadolinium phosphate (B84403) nanoparticles, the longitudinal relaxivity (r₁), which determines the effectiveness of a T1 contrast agent, is inversely proportional to the particle size. rsc.orgnih.govacs.org Smaller nanoparticles possess a much larger surface-to-volume ratio, meaning a greater proportion of Gd³⁺ ions are on the surface and accessible to surrounding water molecules, which enhances the relaxation process. nih.govacs.org Theoretical models and experimental data suggest an optimal particle diameter of approximately 1-2.5 nm for achieving maximum r₁ in gadolinium oxide nanoparticles. nih.govacs.org A similar size-dependent behavior has been noted for nanoscale Gd-MOFs. acs.orgnih.gov

Effects of Geometrical Confinement: Theoretical predictions and experimental results have shown that confining gadolinium complexes within nanoporous hosts can dramatically enhance their r₁ relaxivity. nih.govacs.org When a gadolinium complex is trapped inside a nanopore (e.g., in mesoporous carbon or silica), its rotational motion is restricted. nih.gov This slowing of the molecular tumbling rate is a key factor that leads to a significant increase in relaxivity, often by an order of magnitude compared to the free complex in solution. rsc.orgnih.gov This principle of "geometrical confinement" provides a powerful strategy for designing highly efficient MRI contrast agents. acs.org

Luminescence and the Antenna Effect: For optical applications, the luminescence of lanthanide carboxylates is governed by the "antenna effect". gaacademy.orgmsu.ru The organic carboxylate ligand (the antenna) absorbs excitation light (typically UV) and efficiently transfers this energy to the central Gd³⁺ ion (or more commonly, to emissive lanthanides like Eu³⁺ or Tb³⁺ doped into a Gd-based host). The relationship between the ligand's electronic structure (specifically, the energy of its triplet state) and the emissive energy levels of the lanthanide ion determines the efficiency of this energy transfer and, consequently, the brightness of the luminescence. msu.ruresearchgate.net At the nanoscale, the crystal structure and phonon energy of the host matrix also play a crucial role in minimizing non-radiative decay pathways, further enhancing luminescence. rsc.org

Table 4: Nanoscale Structure-Property Relationships in Gadolinium Materials

| Property | Key Structural Parameter | Relationship | Underlying Principle | References |

|---|---|---|---|---|

| MRI Relaxivity (r₁) | Nanoparticle Size | r₁ increases as size decreases (to an optimum). | Increased surface-to-volume ratio enhances water accessibility to surface Gd³⁺. | nih.govacs.orgacs.orgnih.gov |

| MRI Relaxivity (r₁) | Geometrical Confinement | r₁ increases significantly upon confinement in nanopores. | Restricted molecular tumbling and altered water dynamics. | nih.govacs.orgresearchgate.net |

| Luminescence Intensity | Ligand Electronic Structure | Efficient energy transfer when ligand triplet state matches Ln³⁺ acceptor level. | "Antenna effect" for sensitization of lanthanide emission. | gaacademy.orgmsu.ruresearchgate.net |

| Bulk Magnetization | Doping/Composition | Gd³⁺ doping modifies the magnetic properties of host materials (e.g., ferrites). | 3d-4f electron spin coupling at the nanoscale. | mdpi.commdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Gadolinium trioctanoate, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves reacting gadolinium salts (e.g., GdCl₃) with trioctanoic acid under inert conditions. Purity is validated via elemental analysis (C/H/N), Fourier-transform infrared spectroscopy (FTIR) for functional group confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium quantification. Thermogravimetric analysis (TGA) can assess thermal stability and residual solvents .

- Experimental Design : Replicate procedures from peer-reviewed studies, ensuring inert gas purging to prevent oxidation. Include control batches with varying stoichiometric ratios to identify optimal yield conditions .

Q. Which characterization techniques are critical for analyzing this compound’s structural and physicochemical properties?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) for crystallinity assessment.

- Nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm ligand coordination.

- Dynamic light scattering (DLS) for particle size distribution in colloidal systems.

- X-ray photoelectron spectroscopy (XPS) to verify gadolinium oxidation states .

Advanced Research Questions

Q. How can researchers optimize this compound’s catalytic efficiency in esterification or polymerization reactions?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and use response surface methodology (RSM) to model optimal conditions. Monitor reaction kinetics via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Compare turnover frequencies (TOF) with alternative catalysts (e.g., lanthanide octanoates) to benchmark performance .

- Contradiction Analysis : If catalytic activity diverges from theoretical predictions, investigate ligand dissociation dynamics using stopped-flow spectroscopy or in-situ FTIR .

Q. What strategies address discrepancies in reported stability data for this compound under ambient vs. controlled environments?

- Methodological Answer : Conduct accelerated degradation studies under varying humidity, temperature, and UV exposure. Use Arrhenius modeling to extrapolate shelf-life. For conflicting data, replicate experiments using identical purity grades (≥99%) and characterize decomposition byproducts via liquid chromatography-mass spectrometry (LC-MS) .

- Hypothesis Testing : If instability is linked to hygroscopicity, propose modified synthesis routes with hydrophobic co-ligands (e.g., fluorinated analogs) and compare moisture uptake via TGA .